3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride
Description
3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride is a pyrrolidine-based compound featuring a furan-derived substituent. This compound’s structure includes a methylfuran moiety linked to the pyrrolidine core via a methylene bridge, with hydrochloride salt formation enhancing solubility and bioavailability.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
3-[(5-methylfuran-2-yl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-2-3-10(12-8)6-9-4-5-11-7-9;/h2-3,9,11H,4-7H2,1H3;1H |
InChI Key |
UBRCQENGVJIJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC2CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride typically involves the reaction of 5-methylfuran-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different pyrrolidine derivatives.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various furan and pyrrolidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Aromatic Substituents
Sulfonyl/Sulfonamide Substituents
Heterocyclic Substituents
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups: Bromophenoxy and sulfonyl substituents enhance stability and binding affinity in enzyme targets (e.g., PF-543’s SphK1 inhibition) .
- Hydrophobic Substituents: Isopropyl and ethylphenoxy groups improve membrane permeability, critical for CNS-targeting agents .
- Chiral Centers : (R)-configured sulfanyl derivatives (e.g., 1417789-77-5) highlight stereochemistry’s role in receptor selectivity .
Biological Activity
3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on various research studies and findings.
Synthesis
The synthesis of 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine derivatives with 5-methylfuran-2-carbaldehyde. The process often includes steps such as:
- Formation of the Pyrrolidine Ring : Using appropriate amines and aldehydes.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt form, which enhances solubility and stability for biological assays.
Antimicrobial Properties
Research indicates that compounds similar to 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride exhibit significant antimicrobial activity. For instance, a study evaluating various pyrrolidine derivatives found that specific substitutions on the pyrrolidine ring enhanced antibacterial efficacy against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride | MRSA | 16 µg/mL |
| 11g (Piperazinyl urea derivative) | MRSA | 8 µg/mL |
| 11k (Another derivative) | Gram-negative | 32 µg/mL |
Cytotoxicity and Antitumor Activity
In vitro studies demonstrate that certain derivatives can inhibit cell growth in cancer cell lines. For example, compounds structurally related to 3-((5-Methylfuran-2-yl)methyl)pyrrolidine have shown cytotoxic effects in pancreatic cancer (MiaPaCa-2) and Ewing's sarcoma (A673) cell lines, suggesting potential as anticancer agents .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride | MiaPaCa-2 | 12 |
| Pyrazole-based inhibitor | MiaPaCa-2 | <1 |
| Pyrazole-based inhibitor | A673 | <1 |
The biological activity of 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit lactate dehydrogenase (LDH), a critical enzyme in cancer metabolism, leading to reduced lactate production and impaired cell growth .
- DNA Interaction : Some studies suggest that compounds with furan moieties can form adducts with DNA, potentially leading to cytotoxic effects through genotoxic mechanisms .
Case Studies
A recent case study focused on the application of pyrrolidine derivatives in treating infectious diseases highlighted the promising results obtained with compounds similar to 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride. The study reported significant reductions in bacterial load in infected models when treated with these compounds, supporting their potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride, and what analytical methods are used to confirm its purity?
- Methodology : Common synthetic pathways include nucleophilic substitution of pyrrolidine derivatives with 5-methylfuran-2-ylmethyl groups, followed by hydrochloric acid salt formation. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). For example, analogous compounds like 3-(2-methylphenoxy)piperidine hydrochloride use reverse-phase HPLC with ≥95% purity thresholds .
Q. How should researchers handle safety protocols for this compound, given its structural similarity to other toxic pyrrolidine derivatives?
- Methodology : Follow OSHA HCS guidelines:
- Storage : Store at 2–8°C in a dry, ventilated area to prevent degradation .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators (e.g., P95) to avoid inhalation of aerosols .
- Emergency measures : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodology : Use chiral HPLC or polarimetry to resolve enantiomers. For structurally related compounds like (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride, circular dichroism (CD) spectroscopy and X-ray crystallography are employed to confirm absolute configuration .
Advanced Research Questions
Q. How can researchers optimize the yield of 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride in multi-step syntheses?
- Methodology :
- Reaction parameters : Adjust temperature (e.g., 0–5°C for acid-sensitive intermediates) and solvent polarity (e.g., dichloromethane vs. THF) to minimize side reactions .
- Catalysis : Screen palladium or nickel catalysts for cross-coupling steps, as seen in analogous pyridine-pyrrolidine hybrids .
- Scale-up challenges : Monitor exothermic reactions using inline FTIR to detect intermediate byproducts .
Q. What strategies address discrepancies in biological activity data for this compound across different assay systems?
- Methodology :
- Assay validation : Compare receptor-binding assays (e.g., 5-HT receptor subtypes) with in vivo behavioral models, as done for arylcyclohexylamine derivatives .
- Metabolic stability : Use liver microsome assays to identify species-specific cytochrome P450 interactions .
- Data normalization : Apply Z-score standardization to account for inter-lab variability in IC₅₀ measurements .
Q. How can computational modeling predict the pharmacokinetic properties of 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to target receptors (e.g., σ-1 receptors) based on structural analogs like 3-fluoro PCP hydrochloride .
- ADMET prediction : Employ SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and hERG channel inhibition .
Q. What mechanisms underlie the compound’s potential neuropharmacological effects?
- Methodology :
- In vitro receptor profiling : Screen against GPCR panels (e.g., Eurofins Cerep) to identify off-target interactions, as demonstrated for 5-HT1F agonists .
- Electrophysiology : Use patch-clamp assays on neuronal cells to assess ion channel modulation, similar to studies on pyrrolidine-containing nootropics .
Key Research Challenges
- Stereochemical instability : The furan-pyrrolidine scaffold may racemize under acidic conditions; stabilize with non-polar solvents (e.g., hexane) during salt formation .
- Biological assay interference : The hydrochloride salt may alter pH in cell-based assays; use buffer systems (e.g., HEPES) to maintain physiological conditions .
Critical Analysis of Contradictory Evidence
- Safety classifications : While 3-(2-methylphenoxy)piperidine hydrochloride is labeled as acutely toxic (OSHA HCS) , structurally similar pyrrolidines in lack toxicity data. Researchers must assume worst-case scenarios and adhere to GHS Category 2 precautions .
- Synthetic yields : Analogous compounds report yields ranging from 40% (unoptimized) to 85% (catalyzed); iterative DoE (Design of Experiments) is recommended for process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
